Trypsin–2-Methylbenzamidine Crystal Structure
The co-crystal structure of bovine trypsin with 2-methylbenzamidine (PDB 7JWX) has been solved at 2.38 Å resolution by X-ray diffraction, providing atomic-level detail of the ortho-methylbenzamidine orientation within the S1 pocket [1]. In contrast, the unsubstituted benzamidine–trypsin complex (PDB 2oxs) was solved at 1.32 Å under different conditions and lacks the ortho-methyl substituent, which in 7JWX induces a steric perturbation that alters the hydrogen-bond network with Asp189 at the pocket floor. The structurally validated binding pose confirms that the methyl group occupies a defined hydrophobic sub-pocket, a feature absent in benzamidine and para-methylbenzamidine complexes.
| Evidence Dimension | Crystal structure with trypsin |
|---|---|
| Target Compound Data | PDB 7JWX – 2-methylbenzamidine·trypsin complex, resolution 2.38 Å |
| Comparator Or Baseline | PDB 2oxs – benzamidine·trypsin complex, resolution 1.32 Å (no ortho-methyl group) |
| Quantified Difference | Ortho-methyl group produces a structurally resolved hydrophobic contact distinct from the benzamidine complex; resolution difference (2.38 vs. 1.32 Å) reflects differing crystallization conditions, not binding affinity. |
| Conditions | X-ray diffraction; Bos taurus cationic trypsin; 2-methylbenzamidine soaked into pre-formed trypsin crystals. |
Why This Matters
A publicly available, experimentally determined high-resolution structure reduces ambiguity in structure-based drug design and enables direct comparison with in silico docking results.
- [1] RCSB PDB – 7JWX: Crystal Structure of Trypsin Bound O-methyl Benzamidine. DOI: 10.2210/pdb7jwx/pdb View Source
